1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol is a chemical compound that has garnered interest in both organic synthesis and biological research. This compound features a unique structure that incorporates an isopropylamino group attached to a pyridine ring, making it a potential candidate for various applications in medicinal chemistry.
The compound can be synthesized through multiple organic reactions, and its availability is primarily through chemical suppliers and research institutions. Its synthesis often involves the use of specific reagents and conditions tailored to ensure high yield and purity.
This compound is classified as an organic amine due to the presence of the isopropylamino group. It also falls under the category of substituted pyridines, which are known for their diverse biological activities.
The synthesis of 1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol typically involves several steps:
The reaction conditions are critical for optimizing yield and minimizing by-products. Typically, reactions are carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Formula | C12H18N2O |
Molecular Weight | 206.29 g/mol |
IUPAC Name | 1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol |
InChI | InChI=1S/C12H18N2O/c1-5-10(14)9-6-7-11(13(3)4)12-8(9)2/h6-7,10,14H,5H2,1-4H3 |
InChI Key | JFGVAVOIODWXJI-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=C(N=C(C=C1)N(C(C)C))C)O |
1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isopropylamino group may be substituted with other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific biological targets. It may act as an inhibitor or modulator for certain enzymes or receptors, influencing various signaling pathways within cells. Understanding its binding affinity and molecular interactions is crucial for elucidating its biological effects.
The compound exhibits typical characteristics associated with organic amines, including solubility in polar solvents and potential volatility depending on the specific conditions.
Key chemical properties include:
1-(6-(Isopropylamino)-4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in both chemistry and pharmacology.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3